4,7-二甲氧基-1-茚酮

描述

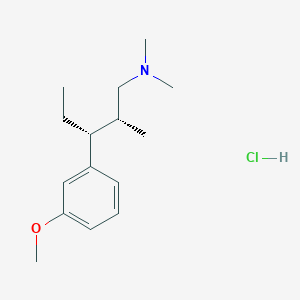

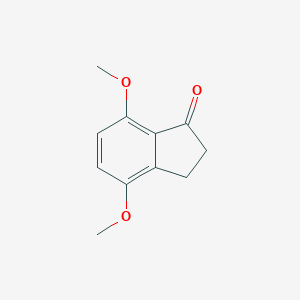

4,7-Dimethoxy-1-indanone is a chemical compound that has been studied in various contexts, including its synthesis and potential applications in medicinal chemistry. The compound is related to indanone derivatives, which are of interest due to their biological activities and potential therapeutic uses.

Synthesis Analysis

The synthesis of 4,7-dimethoxy-1-indanone and its derivatives has been explored in several studies. One approach involves the dehydration of 4,7-dimethoxy-1-indanol in the presence of p-toluenesulfonic acid, which yields 4,7-dimethoxy-1(H)-indene in quantitative yield . Another method describes the synthesis of 2-amino-4,7-dimethoxy-5-methylindane, a cyclic analog of a known hallucinogen, through the key intermediate trans-2-amino-4,7-dimethoxy-6-methyl-1-indanol. This intermediate can be converted to 4,7-dimethoxy-5-methyl-2-indanone and then to the target compound .

Molecular Structure Analysis

The molecular structure of 4,7-dimethoxy-1-indanone derivatives has been characterized using various spectroscopic techniques, including NMR and FTIR spectroscopy, as well as CHN analysis. These methods confirm the structure of synthesized compounds and are crucial for understanding the chemical properties and potential interactions with biological targets .

Chemical Reactions Analysis

4,7-Dimethoxy-1-indanone derivatives have been utilized in various chemical reactions. For instance, aldol condensation reactions have been employed to create compounds with potential inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are enzymes relevant to Alzheimer’s disease treatment . Additionally, the compound has been used as a precursor in the synthesis of pyridinium halide derivatives, which have been tested for their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,7-dimethoxy-1-indanone derivatives are influenced by their molecular structure. These properties are important for the compound's reactivity and its potential as a pharmaceutical agent. For example, the presence of methoxy groups can affect the compound's solubility and its ability to cross biological membranes, which is significant for drug design .

科学研究应用

抗病毒和抗菌剂

4,7-二甲氧基-1-茚酮: 衍生物已被研究作为潜在的抗病毒和抗菌剂。 该化合物的结构使其能够与各种生物靶标相互作用,有可能抑制病毒的复制和细菌的生长 .

抗癌药物

研究表明,4,7-二甲氧基-1-茚酮可能在开发新型抗癌药物中发挥作用。 其衍生物可以诱导癌细胞凋亡,可用于设计新型化疗药物 .

阿尔茨海默病治疗

该化合物已被确定为治疗阿尔茨海默病的潜在药物。 它可能有助于开发能够减轻神经退行性疾病进展的药物 .

心血管药物

人们对探索4,7-二甲氧基-1-茚酮用于心血管应用感兴趣。 其衍生物可能有利于创造管理心脏病和改善心血管健康的药物 .

农业化学品

在农业中,4,7-二甲氧基-1-茚酮具有作为有效杀虫剂、杀菌剂和除草剂的应用。 它的化学性质使其能够保护农作物免受各种害虫和疾病的侵害 .

茚并吡嗪二腈的合成

该化合物作为合成茚并吡嗪二腈的试剂,而茚并吡嗪二腈是去泛素化酶的抑制剂。 这些酶在各种细胞过程的调控中起着重要作用 .

丙型肝炎的非核苷药物

4,7-二甲氧基-1-茚酮: 衍生物已被用于合成治疗丙型肝炎的非核苷类小分子药物,这些药物抑制HCV复制 .

绿色化学应用

安全和危害

作用机制

Target of Action

Related compounds such as 1-indanones have been found to interact with adrenergic receptors, which are metabotropic receptors located on cell membranes and stimulated by catecholamines .

Mode of Action

It has been suggested that it acts as a reagent for the synthesis and biological evaluation of indenopyrazine dicarbonitrile as inhibitors of deubiquitinating enzymes .

Biochemical Pathways

Related 1-indanone compounds have been associated with the adrenergic signaling pathway .

Result of Action

It has been suggested that it plays a role in the inhibition of deubiquitinating enzymes .

属性

IUPAC Name |

4,7-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-9-5-6-10(14-2)11-7(9)3-4-8(11)12/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGQVFMAKBIPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCC(=O)C2=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345641 | |

| Record name | 4,7-Dimethoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52428-09-8 | |

| Record name | 4,7-Dimethoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using 4,7-Dimethoxy-1-indanone in the synthesis of (±)-4-demethoxy-10-nordaunomycinone?

A1: 4,7-Dimethoxy-1-indanone serves as a crucial starting material in the total synthesis of (±)-4-demethoxy-10-nordaunomycinone []. The molecule's structure provides the core indanone framework found in the final target molecule. The researchers utilize a series of reactions, including nucleophilic addition, oxidation, reduction, condensation, and demethylation, to modify the 4,7-Dimethoxy-1-indanone scaffold step-by-step to ultimately achieve the desired structure of (±)-4-demethoxy-10-nordaunomycinone.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。